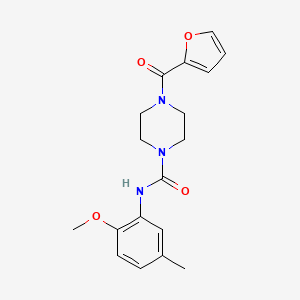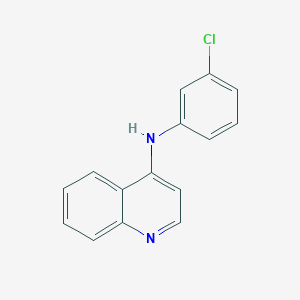![molecular formula C16H16N4O2S B7546922 Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7546922.png)
Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone, also known as FMP, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. FMP belongs to the class of piperazine derivatives that have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of NF-κB. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the accumulation of β-amyloid plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone has several advantages for lab experiments. This compound is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to exhibit low toxicity in animal models. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its biological effects. In addition, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone. One area of research is to further elucidate the mechanism of action of this compound. Another area of research is to explore the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and diabetes. In addition, future research could focus on developing more potent derivatives of this compound with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone involves the reaction of 5-methylthieno[2,3-d]pyrimidine-4-carbaldehyde with piperazine in the presence of a catalyst to form a piperazine intermediate. This intermediate is then reacted with furan-2-ylmethanone to form this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-9-23-15-13(11)14(17-10-18-15)19-4-6-20(7-5-19)16(21)12-3-2-8-22-12/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUODPMFQOBJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)
![4-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile](/img/structure/B7546850.png)

![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-](/img/structure/B7546862.png)



![4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile](/img/structure/B7546890.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)
![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid](/img/structure/B7546923.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)

